N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC16063853
Molecular Formula: C23H18BrClN4OS
Molecular Weight: 513.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18BrClN4OS |
|---|---|
| Molecular Weight | 513.8 g/mol |
| IUPAC Name | N-[(E)-(3-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C23H18BrClN4OS/c24-18-5-3-4-17(12-18)13-26-28-22(30)15-31-23-27-20-6-1-2-7-21(20)29(23)14-16-8-10-19(25)11-9-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
| Standard InChI Key | YYDGRBOLDYTSKT-LGJNPRDNSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Br |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Br |
Introduction
1. Introduction
N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a heterocyclic compound containing benzimidazole, hydrazone, and thioether functionalities. These structural motifs are often associated with significant biological activities, including antimicrobial, anticancer, and antioxidant properties. The compound's design suggests it may serve as a pharmacophore or lead molecule for drug development.
3. Synthesis
The synthesis of this compound likely involves multi-step reactions, including:
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Preparation of Benzimidazole Derivative:
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Starting with o-phenylenediamine and reacting it with 4-chlorobenzaldehyde in acidic conditions to form the benzimidazole core.
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Formation of Thioether Linkage:
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The benzimidazole derivative is reacted with a suitable thiol reagent (e.g., chloroacetic acid derivatives) to introduce the thioether functionality.
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Condensation Reaction:
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The resulting thioether-acetohydrazide intermediate undergoes condensation with 3-bromobenzaldehyde to form the final hydrazone product.
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General Reaction Scheme:
4. Analytical Characterization
To confirm the structure and purity of this compound, various spectroscopic techniques are employed:
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Nuclear Magnetic Resonance (NMR):
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Proton () and Carbon () NMR provide detailed information on the chemical environment of hydrogen and carbon atoms.
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Infrared Spectroscopy (IR):
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Characteristic peaks include:
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stretching for hydrazone linkage (~1600 cm).
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stretching for thioether (~700–800 cm).
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Aromatic stretching (~3000 cm).
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Mass Spectrometry (MS):
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Molecular ion peak confirms the molecular weight of the compound.
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Elemental Analysis:
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Verifies the empirical formula by determining percentages of C, H, N, S, etc.
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5. Potential Applications
The structural features of this compound suggest several potential applications:
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Antimicrobial Activity:
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Benzimidazole derivatives are known to inhibit bacterial and fungal growth by targeting DNA synthesis or enzyme systems.
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Anticancer Potential:
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Hydrazones have been studied for their ability to induce apoptosis in cancer cells through oxidative stress mechanisms.
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Antioxidant Properties:
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The presence of electron-donating groups may enhance radical scavenging activity.
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Molecular Docking Studies:
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The compound can be computationally modeled to predict binding affinities with biological targets such as enzymes or receptors.
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